PI3K|A-IN-6

Description

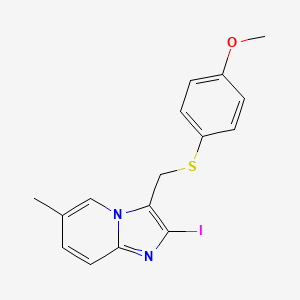

Structure

3D Structure

Properties

Molecular Formula |

C16H15IN2OS |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

2-iodo-3-[(4-methoxyphenyl)sulfanylmethyl]-6-methylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C16H15IN2OS/c1-11-3-8-15-18-16(17)14(19(15)9-11)10-21-13-6-4-12(20-2)5-7-13/h3-9H,10H2,1-2H3 |

InChI Key |

MWKUTIJAGYATFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C(=NC(=C2CSC3=CC=C(C=C3)OC)I)C=C1 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Pi3k|a in 6

Elucidation of PI3K|A-IN-6 Binding Interactions

Structural Basis of this compound-Target Kinase Interactions (e.g., PI3Kα isoform specificity)

No peer-reviewed studies detailing the structural basis of the interaction between this compound and any PI3K kinase domain were identified. Information from X-ray crystallography, cryo-electron microscopy, or detailed computational modeling specific to this compound is not publicly available.

Isoform Selectivity Profiling and Pan-PI3K Inhibition Characteristics

This compound is described as a highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) β (beta) and δ (delta) isoforms. medchemexpress.com It is not a pan-PI3K inhibitor, as it shows significantly lower potency against the α (alpha) isoform and its activity against the γ (gamma) isoform is not specified in the available sources. medchemexpress.commedchemexpress.com The compound demonstrates a clear preference for PI3Kβ and PI3Kδ, suggesting it may be useful for investigating the specific roles of these isoforms. medchemexpress.com

Enzymatic Activity Modulation by this compound

In Vitro Kinase Assays and IC50 Determination

In vitro kinase assays have determined the half-maximal inhibitory concentration (IC50) values for this compound against multiple PI3K isoforms. The compound, also referred to as compound 20a, shows potent inhibition of PI3Kβ and PI3Kδ in the low nanomolar range. medchemexpress.com Its inhibitory activity against PI3Kα is substantially weaker. medchemexpress.commedchemexpress.com

| PI3K Isoform | IC50 (nM) |

|---|---|

| PI3Kα | 850 medchemexpress.commedchemexpress.com |

| PI3Kβ | 7.8 medchemexpress.com |

| PI3Kδ | 5.3 medchemexpress.com |

Kinetic Mechanisms of this compound Inhibition (e.g., ATP-competitive, allosteric)

No specific studies were found that delineate the kinetic mechanism of inhibition for this compound. Therefore, it cannot be definitively stated whether it functions as an ATP-competitive, allosteric, or other type of inhibitor based on current literature.

Characterization of Target Engagement by this compound

No publicly available data from cellular target engagement assays, such as Cellular Thermal Shift Assays (CETSA) or NanoBRET, exists for this compound. Such studies are essential for confirming that the compound interacts with its intended target within a cellular environment.

Cellular Target Occupancy Studies

Cellular target occupancy studies are crucial in drug development to confirm that a compound is engaging its intended molecular target within a cell. For a PI3Kα inhibitor, these studies measure the degree to which the inhibitor binds to the PI3Kα enzyme inside cancer cells. This demonstrates the compound's ability to reach its target and provides a direct link between drug concentration and target engagement. acs.org

Several techniques are employed to quantify target occupancy. One common method is the bioluminescence resonance energy transfer (BRET) assay. In this assay, cells are engineered to express the target protein (e.g., PI3Kα) fused to a luciferase enzyme. When a fluorescent ligand that also binds to the target is introduced, BRET occurs. An inhibitor compound will compete with the fluorescent ligand for binding, leading to a measurable decrease in the BRET signal, which can be used to quantify the inhibitor's occupancy of the target. rsc.org

Another approach involves using chemical probes that are structurally similar to the inhibitor but are modified to allow for detection, for example, with a fluorescent tag. These probes can be used in competition assays to determine the binding affinity and occupancy of the unlabeled inhibitor. rsc.org The primary goal is to establish a relationship between the concentration of the inhibitor and the percentage of PI3Kα that is bound by it, which is essential for understanding the dose required for a biological effect.

Table 1: Representative Data for Cellular Target Occupancy of a PI3Kα Inhibitor This table illustrates the type of data generated in cellular target occupancy studies and is not specific to this compound.

| Inhibitor Concentration (nM) | Target Occupancy (%) |

|---|---|

| 1 | 15 |

| 10 | 45 |

| 50 | 80 |

| 100 | 92 |

| 500 | 98 |

Phosphorylation Status of PI3K Downstream Effectors as Pharmacodynamic Markers

Pharmacodynamic (PD) markers are used to measure the biological effect of a drug on the body. For PI3K inhibitors, the most relevant PD markers are the phosphorylation levels of proteins in the signaling pathway downstream of PI3K. nih.gov The PI3K pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. scientificarchives.com Its activation leads to the phosphorylation of several key effector proteins. researchgate.net By inhibiting PI3Kα, a compound is expected to decrease the phosphorylation of these downstream targets.

The central downstream effector of PI3K is the protein kinase B (AKT). researchgate.net Upon PI3K activation, AKT is phosphorylated at specific sites (Threonine 308 and Serine 473), which activates it. tandfonline.com Activated AKT then phosphorylates a host of other proteins, including those in the mammalian target of rapamycin (B549165) (mTOR) pathway, such as the ribosomal protein S6 (S6). nih.gov

Therefore, a key method for assessing the pharmacodynamic activity of a PI3Kα inhibitor is to measure the levels of phosphorylated AKT (pAKT) and phosphorylated S6 (pS6) in cancer cells or tumor tissue after treatment. springermedizin.de A significant reduction in the levels of pAKT and pS6 indicates successful inhibition of the PI3K pathway. aacrjournals.org These measurements are typically performed using techniques like Western blotting or immunohistochemistry, which can detect the specific phosphorylated forms of these proteins. aacrjournals.org The reduction in phosphorylation is often dose-dependent and serves as a direct indicator of the inhibitor's biological activity. aacrjournals.org

Table 2: Representative Pharmacodynamic Data: Effect of a PI3Kα Inhibitor on Downstream Effector Phosphorylation This table illustrates the type of data generated in pharmacodynamic studies and is not specific to this compound.

| Treatment Group | pAKT (Ser473) Level (Relative to Control) | pS6 (Ser240/244) Level (Relative to Control) |

|---|---|---|

| Vehicle Control | 100% | 100% |

| Inhibitor (10 nM) | 55% | 60% |

| Inhibitor (50 nM) | 20% | 25% |

| Inhibitor (250 nM) | 5% | 8% |

Cellular Effects and Signaling Pathway Modulation by Pi3k|a in 6

Impact on PI3K/Akt/mTOR Signaling Cascade

PI3Kα-IN-6's mechanism of action centers on its ability to modulate the activity of key proteins within the PI3K/Akt/mTOR signaling cascade. This pathway is initiated by the activation of PI3K, which then phosphorylates and activates downstream effectors. scientificarchives.com

A pivotal downstream target of PI3K is the protein kinase Akt (also known as Protein Kinase B or PKB). cellsignal.cn The full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). nih.govacs.org Phosphorylation at Thr308 is mediated by PDK1 and is considered essential for activating Akt's kinase activity. cellsignal.cnacs.org The phosphorylation of Ser473, primarily carried out by the mTORC2 complex, enhances Akt's activity. cellsignal.cnresearchgate.net

PI3Kα-IN-6, by inhibiting PI3Kα, is expected to decrease the levels of phosphorylated Akt at both the Ser473 and Thr308 residues. This is because PI3K activity is upstream and essential for the recruitment and subsequent phosphorylation of Akt. Research on various PI3K inhibitors has consistently demonstrated a reduction in Akt phosphorylation at these sites. For instance, studies with the PI3K inhibitor LY294002 showed a decrease in phosphorylation at both Thr308 and Ser473. acs.org Similarly, the dual PI3K/mTOR inhibitor NVP-BEZ235 led to a transient decrease in Akt Ser473 phosphorylation. aacrjournals.org The selective PI3Kα inhibitor STX-478 also demonstrated its target engagement by reducing phosphorylated Akt at Serine 473. aacrjournals.org

| Inhibitor | Effect on Akt Phosphorylation | Affected Residues | Reference |

|---|---|---|---|

| LY294002 | Decrease | Thr308, Ser473 | acs.org |

| NVP-BEZ235 | Transient Decrease | Ser473 | aacrjournals.org |

| STX-478 | Decrease | Ser473 | aacrjournals.org |

The mammalian target of rapamycin (B549165) (mTOR) is a crucial downstream effector of Akt and exists in two distinct complexes: mTORC1 and mTORC2. scientificarchives.comoncotarget.com mTORC1 plays a central role in regulating protein synthesis and cell growth by phosphorylating key substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). oncotarget.commdpi.com Phosphorylation of S6K leads to increased protein synthesis, while phosphorylation of 4E-BP1 releases its inhibitory grip on the translation initiation factor eIF4E, thereby promoting cap-dependent translation. mdpi.comnih.gov

By inhibiting the PI3K/Akt axis, PI3Kα-IN-6 is anticipated to suppress the activity of mTORC1 and its downstream effectors. This leads to decreased phosphorylation of S6K and 4E-BP1. Studies on other PI3K inhibitors have shown that they can effectively block the phosphorylation of S6K. bmj.com However, the regulation of 4E-BP1 can sometimes be independent of mTORC1 and directly influenced by PI3K, suggesting a more complex regulatory network. plos.org

Beyond mTOR, Akt influences other critical cellular proteins, including the Forkhead box O (FOXO) family of transcription factors and Glycogen Synthase Kinase 3β (GSK3β). plos.org Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and thereby preventing the transcription of genes involved in cell cycle arrest and apoptosis. plos.orgresearchgate.net Similarly, Akt phosphorylates and inactivates GSK3β, which is involved in various cellular processes, including cell cycle regulation. cellsignal.cn

Inhibition of the PI3K/Akt pathway by PI3Kα-IN-6 would be expected to lead to the activation of FOXO transcription factors and GSK3β. Activated FOXO proteins can translocate to the nucleus and initiate the expression of genes that can suppress tumor growth. aacrjournals.org Paradoxically, in some contexts, prolonged activation of FOXO3a has been linked to resistance to certain therapies. aacrjournals.org Inhibition of the PI3K-AKT pathway has been shown to promote FOXO translocation from the cytoplasm to the nucleus. aacrjournals.org

Cellular Phenotypic Responses to PI3Kα-IN-6

The modulation of the PI3K/Akt/mTOR signaling cascade by PI3Kα-IN-6 translates into significant changes in cellular behavior, particularly in cancer cells where this pathway is often hyperactive.

A primary consequence of inhibiting the PI3K/Akt/mTOR pathway is the suppression of cell proliferation and a reduction in cell viability. The PI3K pathway is a central regulator of cell growth and survival, and its inhibition can effectively halt the uncontrolled proliferation characteristic of cancer cells. scientificarchives.com In vitro studies with various PI3K inhibitors have consistently demonstrated a potent anti-proliferative effect across a range of cancer cell lines. spandidos-publications.comresearchgate.net For example, the PI3K inhibitor gedatolisib (B612122) strongly reduced cell viability in both HPV-positive and -negative head and neck squamous cell carcinoma cell lines. spandidos-publications.com Similarly, the PI3Kα inhibitor STX-478 potently inhibited the growth of cell lines with PI3Kα mutations. aacrjournals.org

| Inhibitor | Effect on Cell Proliferation/Viability | Cell Line Context | Reference |

|---|---|---|---|

| Gedatolisib | Strong reduction in cell viability | HPV-positive and -negative HNSCC | spandidos-publications.com |

| STX-478 | Potent growth inhibition | Cell lines with PI3Kα mutations | aacrjournals.org |

In addition to curbing proliferation, inhibition of the PI3K/Akt/mTOR pathway can actively induce programmed cell death (apoptosis) and halt the cell cycle. mdpi.combiomolther.org The PI3K pathway promotes cell survival by inactivating pro-apoptotic proteins. mdpi.com Therefore, its inhibition can tip the balance towards apoptosis. Furthermore, the pathway is involved in regulating the progression of the cell cycle. plos.org

Inhibition of PI3K can lead to cell cycle arrest, often at the G1 or G2/M phase. mdpi.comarchivesofmedicalscience.com For instance, treatment with a PI3K inhibitor has been shown to induce apoptosis and G2/M cell cycle arrest. mdpi.com This is often mediated by the modulation of cell cycle regulatory proteins. The combination of PI3K inhibitors with other agents can enhance these effects, leading to a greater induction of apoptosis and cell cycle arrest. nih.gov Studies have shown that PI3K inhibition can lead to the upregulation of p53, a key tumor suppressor protein that can induce both apoptosis and cell cycle arrest. biomolther.org

Influence on Cellular Metabolism (e.g., glycolysis, lipid synthesis)

The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular metabolism, and its inhibition is known to have profound effects. Activation of this pathway promotes a metabolic shift in cancer cells known as aerobic glycolysis, or the Warburg effect, where cells consume glucose at a high rate, even in the presence of oxygen.

Glycolysis: PI3K signaling enhances glycolysis through multiple mechanisms. It promotes the uptake of glucose by increasing the localization of glucose transporters (like GLUT1) to the cell membrane. It also activates key glycolytic enzymes such as hexokinase 2 (HK2) and phosphofructokinase (PFK), which are critical rate-controlling steps in the glycolytic pathway. Furthermore, studies have shown that PI3K can regulate glycolysis independently of its main downstream effector AKT by causing the release and activation of the enzyme aldolase (B8822740) from the actin cytoskeleton. Therefore, an inhibitor of PI3Kα would be expected to reverse these effects, leading to decreased glucose uptake and reduced glycolytic flux.

Lipid Synthesis: The PI3K pathway is also crucial for de novo lipid synthesis, a process vital for building new cell membranes and for energy storage. It stimulates the production of cytosolic acetyl-CoA, a key building block for fatty acids, by activating the enzyme ATP citrate (B86180) lyase (ACLY). The pathway also promotes the expression of lipogenic genes through the mTORC1-SREBP1 signaling axis. Inhibition of PI3Kα would likely lead to a reduction in the synthesis of fatty acids and other lipids.

Effects on Cell Migration, Invasion, and Angiogenesis in Cellular Models

The PI3K pathway is intrinsically linked to the physical processes that allow cancer cells to move, invade surrounding tissues, and stimulate the formation of new blood vessels.

Cell Migration and Invasion: PI3K signaling is a key driver of cell motility. Activation of the pathway is often localized to the leading edge of migrating cells, where it helps to organize the cytoskeleton and promote directional movement. Studies have demonstrated that inhibiting PI3K can halt cell migration and reduce the invasive capacity of cancer cells across various models. This effect is often associated with changes in the expression of adhesion molecules, such as a switch from E-cadherin to N-cadherin, a hallmark of the epithelial-mesenchymal transition (EMT) that promotes motility.

Angiogenesis: Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. The PI3Kα isoform is particularly important for the function of endothelial cells, which line the blood vessels. PI3K signaling in endothelial cells, often stimulated by factors like vascular endothelial growth factor (VEGF), promotes their migration, proliferation, and survival. Consequently, inhibitors targeting PI3Kα are known to have anti-angiogenic effects, which can occur directly by acting on endothelial cells or indirectly by reducing the production of pro-angiogenic factors by tumor cells.

Gene Expression and Proteomic Alterations Induced by PI3Kα-IN-6

While no specific data exists for PI3Kα-IN-6, analysis of other PI3Kα inhibitors provides a framework for the expected molecular changes.

Transcriptomic Profiling and Pathway Analysis

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been used to understand the global changes in gene expression following PI3K pathway inhibition.

Gene Expression and Pathway Analysis: Inhibition of the PI3K pathway leads to widespread changes in the expression of genes involved in proliferation, metabolism, and cell survival. Pathway enrichment analysis of transcriptomic data from cells treated with PI3K inhibitors consistently shows downregulation of genes associated with the PI3K/AKT/mTOR signaling pathway itself, as well as pathways related to cell cycle progression and metabolic processes like glycolysis. A comprehensive analysis of PI3K-driven gene expression also revealed a significant role in regulating RNA splicing, affecting isoforms of genes linked to proliferation and migration.

Proteomic and Phospho-proteomic Analysis

Proteomics and phospho-proteomics offer a more direct view of the changes in protein levels and their activation states (via phosphorylation) following drug treatment.

Proteomic and Phospho-proteomic Analysis: These analyses are crucial for understanding the immediate signaling events downstream of PI3K inhibition. Upon treatment with a PI3K inhibitor, a typical phospho-proteomic study would reveal decreased phosphorylation of direct and indirect downstream targets, including AKT, S6K, and FOXO transcription factors. However, these studies can also uncover adaptive resistance mechanisms. For instance, inhibiting one PI3K isoform can sometimes lead to the compensatory activation of other signaling pathways or even a rebound in AKT phosphorylation over time. Proteomic analysis of extracellular vesicles from resistant cancer cells has also identified the PI3K pathway as a key signaling node in therapy resistance.

Preclinical Efficacy and Mechanistic Studies of Pi3k|a in 6 in Disease Models

In Vivo Animal Models for PI3K|A-IN-6 Research

Following promising in vitro results, the efficacy of an investigational drug must be tested in living organisms. In vivo animal models are indispensable for evaluating a compound's pharmacokinetics, anti-tumor activity, and effects on the whole physiological system.

Xenograft models involve the implantation of human cancer cells or tumor tissue into immunodeficient mice. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are considered highly clinically relevant because they retain the histological and genetic characteristics of the original tumor. nih.govaacrjournals.orgmdpi.com

PDX models are a cornerstone for the in vivo evaluation of this compound, used to:

Determine Anti-Tumor Efficacy: Cohorts of mice bearing PDX tumors are treated with the inhibitor to assess its ability to slow or reverse tumor growth. Efficacy is often measured as tumor growth inhibition (TGI).

Identify Predictive Biomarkers: By using a panel of PDX models with diverse genetic backgrounds, researchers can correlate molecular features (like specific PIK3CA mutations) with treatment response, helping to identify patient populations most likely to benefit. aacrjournals.org

Test Combination Therapies: PDX models are frequently used to test the hypothesis that combining a PI3Kα inhibitor with other agents (e.g., CDK4/6 inhibitors or endocrine therapy) can overcome resistance and lead to more durable responses. mdpi.com

| Model Type | Cancer Type | PIK3CA Status | Treatment | Outcome |

| PDX Model | Biliary Tract | Multiple Alterations | Targeted agent matching alteration | Objective responses observed |

| PDX Model | Adenoid Cystic Carcinoma | Amplification / R88Q Mutation | PI3K inhibitor + Retinoic Acid | Remarkable tumor inhibition |

| PDX Model | Breast Cancer | K111E / E545A Mutations | MEN1611 (PI3K Inhibitor) | Anti-tumor efficacy in trastuzumab-resistant models |

This table provides examples of how PDX models are used to test the efficacy of PI3K inhibitors in various cancer types with specific genetic alterations. Data compiled from multiple preclinical studies. nih.govaacrjournals.orgresearchgate.net

Genetically engineered mouse models (GEMMs) are created by introducing specific genetic alterations into the mouse genome to mimic human cancers. nih.govnih.gov For studying PI3Kα, GEMMs can be engineered to express specific Pik3ca mutations (such as H1047R) in a tissue-specific manner, for instance, in the mammary gland or pancreas. nih.govmdpi.com

The key advantages of using GEMMs to study a compound like this compound include:

Studying Tumor Initiation and Progression: GEMMs allow researchers to study the cause-and-effect relationship between a specific mutation and cancer development in a controlled setting. nih.gov

Evaluation in an Immunocompetent Host: Unlike xenograft models that require immunodeficient mice, GEMMs have a fully functional immune system. This is critical for evaluating therapies that may have immunomodulatory effects and for understanding the interplay between the targeted therapy and the host immune response.

Preclinical "Mouse Clinical Trials": GEMMs can be used in a "mouse cancer clinic" setting to test novel inhibitors and combination strategies, providing valuable data on response and mechanisms of resistance that can inform the design of human clinical trials. nih.gov Studies in GEMMs have shown that combining Pik3ca mutations with other genetic alterations, such as p53 loss, can accelerate tumorigenesis and alter the tumor subtype. aacrjournals.org

Based on a thorough review of available scientific literature, there is no public information available for a chemical compound specifically designated as "this compound." Consequently, it is not possible to provide an article detailing its preclinical efficacy, mechanistic studies, or associated biomarkers as requested.

Research on the broader class of PI3K alpha inhibitors is extensive, with many compounds being evaluated in preclinical and clinical settings. These studies have established the importance of biomarkers such as PIK3CA mutations and PTEN loss in predicting response to therapy, and have characterized pharmacodynamic markers like the phosphorylation of Akt (p-Akt) to confirm drug activity. However, these findings are specific to the particular inhibitors studied in that research and cannot be attributed to a compound for which no data exists.

Mechanisms of Resistance to Pi3k|a in 6

Intrinsic Resistance Pathways

Intrinsic resistance exists prior to the administration of a specific treatment and is caused by pre-existing cellular characteristics that render the therapy ineffective from the outset. For PI3Kα inhibitors, this often involves the cell's inherent ability to immediately compensate for the blockade of the PI3K pathway through the activation of alternative signaling networks.

A primary mechanism of intrinsic resistance to PI3Kα inhibitors is the rapid activation of compensatory feedback loops. nih.govresearchgate.net The PI3K/AKT/mTOR pathway is regulated by numerous homeostatic feedback mechanisms; when the pathway is inhibited, these feedback loops can be disrupted, leading to the hyperactivation of upstream signaling molecules. mdpi.comnih.gov

Inhibition of PI3Kα leads to reduced activity of its downstream effector, AKT. Normally, active AKT suppresses the activity of Forkhead box O (FOXO) transcription factors. nih.gov When AKT is inhibited, FOXO factors can translocate to the nucleus and drive the transcription of several receptor tyrosine kinases (RTKs), including HER3 (ErbB3), insulin (B600854) receptor (INSR), and insulin-like growth factor 1 receptor (IGF-1R). mdpi.comnih.gov The increased expression and subsequent activation of these RTKs can restimulate the PI3K pathway, often through other PI3K isoforms like p110β, or activate parallel survival pathways, thereby circumventing the effects of the p110α-specific inhibitor and limiting its efficacy. nih.govmdpi.comresearchgate.net This rapid adaptive response can restore downstream signaling even in the continued presence of the drug. researchgate.net

| Signaling Molecule | Role in Resistance | Mechanism | References |

|---|---|---|---|

| HER3 (ErbB3) | Upregulated RTK | Increased expression following PI3K inhibition leads to reactivation of PI3K signaling. | mdpi.comresearchgate.net |

| IGF-1R | Upregulated RTK | Activation of IGF-1R signaling provides an alternative route to stimulate the PI3K/AKT pathway. | mdpi.comaacrjournals.org |

| Insulin Receptor (INSR) | Upregulated RTK | Increased expression and systemic glucose-insulin feedback can reactivate PI3K signaling. | mdpi.comnih.gov |

| FOXO Transcription Factors | Mediator of Feedback | Activated upon AKT inhibition, driving the transcription of RTKs. | nih.govmdpi.comnih.gov |

Cancer cells can also exhibit intrinsic resistance by relying on parallel signaling pathways that can independently drive cell proliferation and survival. The mitogen-activated protein kinase (MAPK) pathway, which includes the RAS/RAF/MEK/ERK signaling cascade, is a crucial alternative route. nih.govnih.gov

There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways. nih.govwikipedia.org In some contexts, these two pathways can function redundantly, and the inhibition of one can lead to the compensatory upregulation of the other. nih.gov For instance, activating mutations in genes of the MAPK pathway, such as BRAF or KRAS, can render cells inherently resistant to PI3K inhibitors because the tumor's growth is driven primarily by MAPK signaling. nih.gov Even without such mutations, the inhibition of PI3K can relieve a negative feedback loop that normally dampens MAPK signaling, leading to its hyperactivation. nih.gov This shunting of signaling through the MAPK/ERK pathway allows cancer cells to bypass the PI3Kα blockade and maintain critical cellular functions like proliferation and survival. aacrjournals.orgnih.gov

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. This occurs through the selection and expansion of cancer cell clones that have developed new molecular alterations, allowing them to overcome the effects of the drug.

A dominant mode of acquired resistance to PI3Kα inhibitors involves the emergence of new genomic alterations within the PI3K pathway itself. nih.govascopost.com These secondary alterations can occur in the drug target, PIK3CA, or in other key pathway components. Analysis of patient samples after treatment with PI3Kα inhibitors like alpelisib has shown that approximately 50% of patients acquire such genomic alterations. ascopost.comaacrjournals.orgmassgeneral.org

Key acquired alterations include:

Secondary PIK3CA Mutations: New mutations can arise in the PIK3CA gene, sometimes in the same allele as the original activating mutation. Certain secondary mutations can alter the three-dimensional structure of the inhibitor's binding pocket on the p110α protein, which reduces the drug's ability to bind effectively. nih.govascopost.commassgeneral.org This is a classic on-target resistance mechanism.

Loss of PTEN: Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K pathway. Loss-of-function mutations or deletions in the PTEN gene are a well-documented mechanism of resistance. aacrjournals.orgnih.govnih.gov The loss of PTEN leads to an accumulation of PIP3, the product of PI3K activity, causing sustained downstream signaling that can override the inhibition of p110α. mdpi.comnih.gov In the absence of PTEN, cancer cells often become dependent on the p110β isoform of PI3K, rendering p110α-specific inhibitors less effective. nih.govnih.gov

Activating AKT1 Mutations: The acquisition of activating mutations in the downstream kinase AKT1 is another mechanism that allows the pathway to be reactivated despite the upstream inhibition of p110α. nih.govaacrjournals.orgnih.gov These mutations make AKT constitutively active, uncoupling it from the need for signals from PI3K.

| Gene | Alteration Type | Example Mutations | Consequence | References |

|---|---|---|---|---|

| PIK3CA | Secondary point mutation | W780R, Q859H, Q859K | Alters inhibitor binding pocket, reducing drug efficacy. | nih.gov |

| PTEN | Loss-of-function mutation/deletion | - | Sustained downstream signaling; increased reliance on PI3Kβ isoform. | nih.govaacrjournals.orgnih.govnih.gov |

| AKT1 | Activating point mutation | E17K | Constitutive activation of AKT, bypassing upstream PI3Kα inhibition. | nih.govaacrjournals.orgnih.gov |

| PIK3CA | Gene amplification | - | Increased expression of the mutant PI3Kα protein, overwhelming the inhibitor. | mdpi.com |

Resistance can also emerge through non-genetic mechanisms involving cellular plasticity, which is the ability of cancer cells to change their characteristics and state in response to therapeutic pressure. nih.govelsevierpure.comnih.gov This can create a reservoir of drug-tolerant cells from which genetically resistant clones may eventually arise. nih.gov

One such phenotypic shift is the epithelial-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasiveness, and resistance to apoptosis. This transition can be a protective measure against targeted therapies. nih.gov Furthermore, the concept of cancer stem cells (CSCs) is relevant, as these cells possess self-renewal capabilities and inherent resistance to many therapies. mdpi.com These adaptable, slow-cycling cells can survive initial treatment and later repopulate the tumor. mdpi.com

The tumor microenvironment (TME) — the complex ecosystem of stromal cells, immune cells, blood vessels, and extracellular matrix surrounding the tumor — plays a crucial role in therapy resistance. nih.govaacrjournals.org Stromal components can provide a protective niche for cancer cells, shielding them from the effects of PI3Kα inhibitors.

Cancer-associated fibroblasts (CAFs), a major component of the TME, can secrete various growth factors (e.g., HGF, EGF) that activate RTKs on cancer cells, thereby reactivating the PI3K or parallel MAPK pathways and conferring resistance. frontiersin.org Additionally, the TME can be immunosuppressive. While some PI3K inhibitors (particularly those targeting the δ and γ isoforms) can modulate immune cells to enhance anti-tumor immunity, the TME can also harbor immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that dampen cytotoxic T-cell responses, allowing the tumor to evade immune destruction. aacrjournals.orgnih.gov

Strategies to Overcome Resistance in Preclinical Settings

The development of resistance to targeted therapies like PI3Kα inhibitors is a significant challenge in cancer treatment. In preclinical research, various strategies are being explored to circumvent or overcome these resistance mechanisms to enhance the efficacy and durability of treatment. These strategies primarily revolve around combination therapies and, to a lesser extent, sequential treatment schedules.

Combination Therapy Approaches (e.g., with CDK4/6 inhibitors, MEK inhibitors)

Preclinical studies have demonstrated that combining PI3Kα inhibitors with other targeted agents can be a highly effective strategy to overcome both intrinsic and acquired resistance. This approach is based on the rationale of co-targeting pathways that mediate resistance to PI3Kα inhibition.

Combination with CDK4/6 Inhibitors:

A strong preclinical rationale supports the combination of PI3Kα inhibitors with Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors mdpi.comnih.gov. There is significant crosstalk between the PI3K-mTOR and CDK4/6 pathways, and resistance to inhibitors of one pathway can be mediated by the activation of the other mdpi.com. Preclinical studies in breast cancer models have shown that the combination of a PI3Kα inhibitor (like Alpelisib or BYL719) with a CDK4/6 inhibitor (like Ribociclib or Palbociclib) can prevent the emergence of resistance mdpi.com.

In models of colorectal cancer, the combination of Alpelisib and the CDK4/6 inhibitor Ribociclib demonstrated a synergistic anti-proliferative effect across various cell lines, irrespective of their PIK3CA or KRAS mutation status nih.gov. This combination led to a more comprehensive suppression of the PI3K/AKT/mTOR pathway and induced markers of apoptosis nih.gov. Similarly, triplet therapies combining a PI3Kα inhibitor, a CDK4/6 inhibitor, and an estrogen receptor (ER) antagonist like fulvestrant have shown the ability to reduce and inhibit tumor growth in preclinical models of ER-positive breast cancer that are resistant to dual-agent therapies onclive.com.

| PI3Kα Inhibitor | CDK4/6 Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| Alpelisib (BYL719) | Ribociclib | Colorectal Cancer Cell Lines and Xenografts | Synergistic anti-proliferative effect, enhanced suppression of PI3K pathway, and significant reduction in tumor growth in vivo. | mdpi.comnih.gov |

| BYL719 | Ribociclib | Triple-Negative Breast Cancer (TNBC) Xenografts | Enhanced inhibition of tumor growth and increased tumor immunogenicity. | mdpi.com |

| PI3Kα Inhibitor | CDK4/6 Inhibitor | ER-Positive Breast Cancer Models | Overcame resistance to single-agent CDK4/6 inhibition by downregulating cyclin D1. | mdpi.com |

| PI3K pathway inhibitor | Ribociclib and Letrozole/Fulvestrant | ER+ Breast Cancer Xenograft Models | Triplet combination induced tumor regressions. | nih.gov |

Combination with MEK Inhibitors:

The Ras-Raf-MEK-ERK (MAPK) pathway is another critical signaling cascade that is often co-activated with the PI3K pathway in cancer. Preclinical evidence suggests that dual blockade of both pathways can lead to synergistic anti-tumor effects and overcome resistance nih.gov. Feedback activation of the MAPK pathway has been observed following treatment with PI3K inhibitors, thus providing a strong rationale for this combination nih.gov.

In preclinical models of various solid tumors, the concurrent targeting of the PI3K and MEK pathways has been shown to be an active combination nih.gov. While much of the early research involved pan-PI3K inhibitors, the principle extends to isoform-selective inhibitors. For instance, combination therapy with a PI3K inhibitor (GDC-0941) and a MEK inhibitor (GDC-0973) administered intermittently was found to trigger cell death and inhibit tumor growth mdpi.com. In ovarian cancer models, the combination of a dual PI3K/mTOR inhibitor and a MEK inhibitor demonstrated in vivo efficacy nih.gov.

| PI3K Inhibitor | MEK Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| GDC-0941 (Pan-PI3K) | GDC-0973 | General Cancer Models | Intermittent dosing triggered cell death and tumor growth inhibition. | mdpi.com |

| PF-04691502 (Dual PI3K/mTOR) | PD-0325901 | Genetically Engineered Mouse Model of Ovarian Cancer | Demonstrated in vivo efficacy. | nih.gov |

| Dactolisib (Dual PI3K/mTOR) | SCH772984 (ERK inhibitor) | High-Grade Serous Ovarian Cancer Cells | Synergistic cytotoxic effects. | nih.gov |

Sequential Treatment Strategies

The exploration of sequential treatment strategies to overcome resistance to PI3Kα inhibitors in preclinical settings is less extensively documented in the available literature compared to combination therapies. The primary focus of preclinical research has been on the synergistic effects of administering targeted agents concurrently to prevent or overcome resistance from the outset.

While the concept of sequential therapy is a valid clinical strategy to manage treatment resistance and toxicity, specific preclinical studies detailing optimal sequences involving PI3Kα inhibitors and other agents to overcome established resistance are not as prevalent in the reviewed literature. One study in ER-positive breast cancer models did note that switching between a fulvestrant/CDK4/6 inhibitor combination and a fulvestrant/PI3K inhibitor combination after acquired resistance did not prevent disease progression, suggesting that for certain resistance mechanisms, simultaneous blockade of multiple pathways may be necessary onclive.com. Further preclinical research is needed to systematically evaluate the efficacy of various sequential treatment regimens in overcoming resistance to PI3Kα inhibitors.

Drug Discovery and Development Considerations for Pi3k|a in 6 Analogues Research Focus

Structure-Activity Relationship (SAR) Studies of PI3K|A-IN-6 and Derivatives.acs.orgnih.govresearchgate.net

The exploration of the structure-activity relationship (SAR) is fundamental to the development of effective PI3K inhibitors. By systematically modifying the chemical structure of a lead compound, researchers can identify key molecular features that govern its interaction with the target enzyme, leading to enhanced potency and selectivity.

Rational Design and Synthesis of Novel Analogues.bohrium.comtandfonline.com

The rational design of novel analogues of PI3K inhibitors often begins with a known scaffold. For instance, a series of substituted triazines bearing a benzimidazole (B57391) scaffold were designed based on the structures of known anti-cancer agents. bohrium.com This approach allows for the targeted modification of specific regions of the molecule to improve its biological activity.

A key strategy in the rational design of PI3K inhibitors involves modifying heterocyclic core structures. For example, researchers have designed and synthesized 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives, leading to the identification of potent PI3Kα inhibitors. nih.gov Another approach has been the synthesis of 2,9-disubstituted-6-morpholino purine (B94841) derivatives, which have shown promise as selective inhibitors of PI3Kα. mdpi.com

The synthesis of these novel analogues often involves multi-step chemical reactions. For example, the synthesis of benzimidazole analogues can be achieved by reacting a starting compound with various reagents in a solvent like tetrahydrofuran (B95107) (THF) in the presence of coupling agents such as EDC and HOBt. tandfonline.com These synthetic efforts are guided by the goal of creating compounds with improved efficacy and better pharmacological profiles.

In Silico Modeling and Virtual Screening for PI3K Targeting.mdpi.comresearchgate.netnih.govbohrium.combohrium.com

Computational methods, including in silico modeling and virtual screening, play a crucial role in accelerating the discovery of novel PI3K inhibitors. plos.orgresearchgate.netnih.gov These techniques allow for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of binding to the target kinase. mdpi.comnih.gov

One common approach is the use of pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity. bohrium.com This model can then be used to screen virtual databases for molecules that fit the pharmacophore. Molecular docking studies are also employed to predict the binding mode and affinity of potential inhibitors within the ATP-binding pocket of the PI3K enzyme. nih.govmdpi.com These computational predictions help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

For instance, a virtual screening of a library of 105 newly designed compounds based on a 2,9-disubstituted-6-morpholino purine scaffold led to the identification of 19 potential selective inhibitors for PI3Kα and PI3Kγ. mdpi.comnih.gov Further analysis using molecular docking can elucidate the specific interactions between the inhibitor and amino acid residues in the active site, providing insights for further optimization. nih.govmdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models.oncotarget.comnih.gov

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics) is critical for predicting clinical efficacy. Preclinical studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their ability to engage the target and elicit a dose-dependent response.

Absorption and Distribution Studies in Animal Models.nih.govresearchgate.netnih.govnih.gov

The absorption and distribution of a drug determine its concentration at the site of action. For orally administered PI3K inhibitors, key parameters include the rate and extent of absorption from the gastrointestinal tract and the volume of distribution throughout the body. europa.eu

Preclinical studies have been conducted on various PI3K inhibitors to characterize their absorption and distribution profiles. For example, the oral bioavailability of GDC-0941, a potent PI3K inhibitor, was found to range from 18.6% in monkeys to 77.9% in mice. nih.govresearchgate.net The volume of distribution for GDC-0941 ranged from 2.52 L/kg in rats to 2.94 L/kg in monkeys. nih.govresearchgate.net Another inhibitor, taselisib (B612264), was rapidly absorbed in rats and dogs, with the fraction absorbed being 35.9% and 71.4%, respectively. nih.gov

The distribution of a drug to the target tissue is also a critical factor. For PI3K inhibitors being developed for cancer, achieving sufficient concentrations within the tumor is essential for efficacy.

Pharmacokinetic Parameters of Select PI3K Inhibitors in Animal Models

| Compound | Animal Model | Oral Bioavailability (%) | Volume of Distribution (L/kg) |

|---|---|---|---|

| GDC-0941 | Mouse | 77.9 | - |

| GDC-0941 | Rat | - | 2.52 |

| GDC-0941 | Monkey | 18.6 | 2.94 |

| Taselisib | Rat | - | - |

| Taselisib | Dog | - | - |

| Inavolisib | Mouse | 100 | - |

| Inavolisib | Rat | 76 | - |

Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.govresearchgate.netnih.gov

Metabolism and Excretion Profiling in Animal Models.nih.govnih.gov

The metabolism and excretion of a drug determine its half-life and potential for drug-drug interactions. Understanding these processes is crucial for establishing a safe and effective dosing regimen. fda.gov

Studies on the PI3K inhibitor taselisib revealed that in rats, the absorbed drug underwent moderate to extensive metabolism. nih.gov In dogs, biliary excretion and metabolism were the major clearance pathways. nih.gov Feces was the major route of excretion for taselisib in both species. nih.gov For another inhibitor, pictilisib (B1683980), biliary excretion was also a major route of elimination in rats and dogs, with the majority of the drug-related material being excreted in the feces. nih.gov

Metabolite identification is a key component of these studies. For taselisib, the major metabolic pathways were oxidation and amide hydrolysis in rats and dogs, with methylation being a prominent pathway in dogs. nih.gov

Target Engagement and Dose-Response Relationships in Animal Models.oncotarget.comaacrjournals.orgbiorxiv.orgaacrjournals.org

Demonstrating that a drug interacts with its intended target in a living organism (target engagement) and that the biological effect is dependent on the dose administered are fundamental principles of drug development.

In preclinical models of cancer, target engagement for PI3K inhibitors is often assessed by measuring the phosphorylation levels of downstream signaling proteins such as Akt. oncotarget.comoncotarget.com A dose-dependent reduction in phosphorylated Akt (pAkt) in tumor tissue following administration of the inhibitor provides evidence of target engagement. For example, the inhibitor SN32976 was shown to substantially inhibit the expression of pAkt in tumors for up to 24 hours at well-tolerated doses in mice. oncotarget.com

The dose-response relationship is typically evaluated by assessing tumor growth inhibition in xenograft models. In a study with the mutant-selective PI3Kα inhibitor STX-478, a dose-dependent reduction in tumor volume was observed in a breast cancer xenograft model. aacrjournals.org Similarly, the PI3K inhibitor VVD-699 demonstrated target engagement and partial inhibition of pAKT in a xenograft model, leading to impaired tumor growth. biorxiv.org These studies are crucial for determining the potential therapeutic window and for predicting efficacious doses in humans.

Advanced Methodologies and Future Directions in Pi3k|a in 6 Research

Omics Technologies in Understanding PI3Kα-IN-6 Action

Omics technologies offer a high-throughput, holistic view of the molecular changes induced by a drug. For a targeted agent like PI3Kα-IN-6, these approaches are invaluable for moving beyond simple pathway inhibition to understand the global cellular response. Integrating genomics, transcriptomics, proteomics, and metabolomics can create complex network maps that reveal the full impact of PI3Kα inhibition. plos.org

| Omics Technology | Application in PI3K Inhibitor Research | Potential Application for PI3Kα-IN-6 |

| Genomics | Identifying mutations (e.g., in PIK3CA) that confer sensitivity or resistance to inhibitors like alpelisib. frontiersin.org | To define the genomic landscape of tumors most likely to respond to PI3Kα-IN-6 and identify potential mechanisms of acquired resistance. |

| Transcriptomics | Profiling genome-wide changes in gene expression and alternative splicing patterns following treatment with PI3Kα inhibitors. nih.gov | To create a comprehensive map of the transcriptional and post-transcriptional networks modulated by PI3Kα-IN-6. |

| Proteomics | Quantifying changes in protein expression and phosphorylation states to map signaling pathway dynamics. nih.gov | To verify target engagement and discover off-target effects and compensatory signaling pathway activation. |

| Metabolomics/Lipidomics | Identifying plasma and tissue biomarkers of pathway engagement and metabolic reprogramming. nih.govaacrjournals.org | To understand the systemic metabolic impact of PI3Kα-IN-6 and identify non-invasive pharmacodynamic biomarkers. |

The tumor microenvironment is a complex and heterogeneous mixture of cancer cells, immune cells, and stromal cells. Traditional bulk sequencing averages out the distinct responses of these populations. Single-cell RNA sequencing (scRNA-seq) overcomes this by profiling the transcriptome of individual cells, providing unprecedented resolution. dntb.gov.uaplos.org

In the context of PI3K research, scRNA-seq has been used to:

Dissect Cellular Heterogeneity: Studies have revealed how different cell subpopulations within a tumor respond to PI3K inhibition. For instance, scRNA-seq can distinguish the effects on malignant cells from those on various immune cell subsets, such as regulatory T cells (Tregs) versus cytotoxic T cells. frontiersin.orgkidneynews.org

Uncover Resistance Mechanisms: By analyzing tumor samples before and after treatment, scRNA-seq can identify rare cell populations with gene expression profiles that confer resistance to therapy. dntb.gov.ua

Elucidate Immune Modulation: PI3K inhibitors can modulate the tumor immune microenvironment. scRNA-seq analysis of tumors from mice treated with PI3K inhibitors has detailed changes in immune cell composition and activation states, providing a rationale for combination therapies with immune checkpoint inhibitors. frontiersin.orgnih.gov

Future Directions for PI3Kα-IN-6: Applying scRNA-seq to preclinical models treated with PI3Kα-IN-6 would be a critical next step. Such studies could reveal its specific impact on tumor and immune cell heterogeneity, clarify how its high selectivity for the α-isoform translates to effects on the tumor microenvironment, and guide the rational design of combination therapies. kidneynews.orgnih.gov

The PI3K pathway is a master regulator of cellular metabolism. nih.gov Therefore, inhibiting PI3Kα is expected to have profound metabolic consequences. Metabolomics and lipidomics, the large-scale study of small molecules (metabolites) and lipids, are powerful tools for capturing these changes. mdpi.com

A landmark study on the pan-PI3K inhibitor pictilisib (B1683980) (GDC-0941) demonstrated the power of this approach. Researchers used mass spectrometry-based metabolomics to analyze plasma from tumor-bearing mice and later, from patients in a Phase I trial. nih.govnih.gov Key findings included:

Identification of Pharmacodynamic Biomarkers: They discovered that the plasma concentrations of 26 metabolites, including specific amino acids, acylcarnitines, and phosphatidylcholines, were altered upon PI3K inhibition. nih.gov

Clinical Translation: In patients, 22 of these plasma metabolites showed time- and dose-dependent changes that correlated with drug administration, demonstrating their utility as non-invasive biomarkers of target engagement. nih.gov

Mechanistic Insights: The observed changes provided support for an association between PI3K inhibition and insulin (B600854) resistance, a known clinical side effect. nih.gov

More recent work using stable isotope-resolved metabolomics (SIRM) with the selective PI3Kβ inhibitor AZD8186 has further refined the ability to trace the flow of nutrients through metabolic pathways, revealing that PI3Kβ inhibition impairs nucleotide metabolism. frontiersin.org

Future Directions for PI3Kα-IN-6: A crucial area of investigation for PI3Kα-IN-6 will be to conduct similar metabolomic and lipidomic profiling. This will help to establish a unique metabolic signature for this specific inhibitor, identify robust pharmacodynamic biomarkers to monitor its activity in patients, and prospectively understand its impact on systemic metabolism, particularly glucose homeostasis, which is a major challenge for this class of drugs. aacrjournals.org

| Key Metabolite Classes Affected by PI3K Inhibition | Research Finding | Reference |

| Amino Acids | Plasma levels of branched-chain amino acids (BCAAs) and related metabolites increase following PI3K inhibition. | nih.gov |

| Acylcarnitines | Changes in various acylcarnitine species suggest alterations in fatty acid oxidation. | nih.gov |

| Phosphatidylcholines | Plasma levels of specific phosphatidylcholines are modulated by PI3K inhibitors. | nih.gov |

| Nucleotides | PI3K inhibition can impair the production of ribose phosphate (B84403) needed for deoxynucleotide synthesis. | frontiersin.org |

Advanced Imaging Techniques for Monitoring PI3Kα-IN-6 Effects in Models

Non-invasive imaging techniques are critical for studying the effects of a drug in a dynamic, living system, bridging the gap between in vitro assays and clinical outcomes.

Live-cell imaging allows researchers to visualize and quantify signaling events in real-time within a single cell. Genetically encoded reporters, often based on fluorescent proteins, are key tools for this purpose.

To monitor PI3K pathway activity, several types of reporters have been developed:

Kinase Translocation Reporters (KTRs): These reporters change their subcellular location (e.g., from the nucleus to the cytoplasm) upon phosphorylation by a specific kinase, such as Akt. This change in localization can be quantified by microscopy. For example, a FOXO1-based KTR can dynamically track Akt activity in response to PI3K inhibitors. rsc.org

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors report on protein-protein interactions or conformational changes. FRET-based probes for Akt can measure its activation state in living cells.

Phosphoinositide Biosensors: Reporters containing Pleckstrin Homology (PH) domains that specifically bind to PIP3 can be used to visualize the direct lipid product of PI3K at the plasma membrane. embopress.org

These assays have revealed that PI3K inhibitors can induce diverse and dynamic cellular responses, including rapid pathway inhibition and subsequent reactivation through feedback loops. rsc.orgplos.orgbiorxiv.org

Future Directions for PI3Kα-IN-6: Employing a panel of these live-cell imaging reporters will be essential to characterize the temporal dynamics of pathway inhibition by PI3Kα-IN-6. This will help determine the duration of its effect, reveal potential feedback mechanisms that might lead to resistance, and provide a quantitative framework for comparing its potency and persistence with other PI3Kα inhibitors. embopress.orgresearchgate.net

Translating in vitro findings to a whole-organism context requires in vivo imaging. In preclinical cancer models, these techniques can non-invasively monitor tumor growth, metabolism, and response to therapy over time.

| Imaging Modality | Principle | Application in PI3K Inhibitor Research | Reference |

| Bioluminescence Imaging (BLI) | Cancer cells are engineered to express luciferase. Tumor burden is quantified by measuring light emission after injecting the substrate, luciferin. | Used to monitor tumor growth and regression in response to PI3K inhibitors in orthotopic mouse models. | nih.gov |

| Positron Emission Tomography (PET) | Uses radiotracers to visualize metabolic processes. [18F]FDG, a glucose analog, is commonly used to measure glucose uptake, which is often high in tumors and regulated by the PI3K pathway. | [18F]FDG-PET has been used as an early pharmacodynamic biomarker to show reduced tumor glucose metabolism in response to PI3K inhibitors, often before changes in tumor volume are detectable. | aacrjournals.org |

| Magnetic Resonance Spectroscopy (MRS) | A specialized MRI technique that can measure the relative concentrations of different metabolites. Hyperpolarized 13C-pyruvate MRS can measure the flux from pyruvate (B1213749) to lactate (B86563), a marker of altered metabolism. | Has been shown to distinguish PI3Kα inhibitor-sensitive from resistant breast tumors by detecting changes in lactate dehydrogenase (LDH) activity. aacrjournals.orgnih.gov |

Future Directions for PI3Kα-IN-6: The use of these in vivo imaging modalities in animal models bearing human tumors will be a cornerstone of the preclinical evaluation of PI3Kα-IN-6. BLI can assess its impact on tumor growth, while FDG-PET and hyperpolarized MRS can provide crucial, non-invasive data on its ability to engage the PI3K target and modulate tumor metabolism in a living animal, helping to optimize dosing and scheduling for future clinical trials. nih.govcancerbiomed.org

Integration of Computational Biology and Systems Pharmacology

The PI3K signaling network is characterized by extensive crosstalk, feedback loops, and connections to other pathways. frontiersin.org This complexity makes it difficult to predict the full effects of an inhibitor from its action on a single target. Computational biology and quantitative systems pharmacology (QSP) provide frameworks for integrating diverse experimental data into predictive mathematical models.

These approaches have been applied to PI3K inhibitor research to:

Model Pathway Dynamics: Molecular dynamics simulations have been used to understand how oncogenic mutations, such as PIK3CA H1047R, alter the structure and dynamics of the PI3Kα enzyme, providing a rationale for its overactivation. plos.org This knowledge can guide the design of mutant-specific inhibitors. nih.gov

Predict Drug Efficacy and Resistance: Computational models that combine genomic data with pathway information can help predict which tumors will respond to specific inhibitors and identify mechanisms of resistance. bohrium.com

Investigate System-Level Effects: QSP models incorporate data on drug pharmacology with the physiology of relevant organ systems. A QSP model was developed to investigate the mechanisms of diarrhea and colitis, common side effects of PI3K inhibitors. The model correctly predicted that the risk is driven by the synergistic inhibition of both PI3Kδ (in immune cells) and PI3Kα (in the gut epithelium). nih.govresearchgate.net

Future Directions for PI3Kα-IN-6: Given its high selectivity, a key question for PI3Kα-IN-6 is how its effects are modulated by the broader signaling network. Integrating in vitro data on PI3Kα-IN-6 into computational and QSP models will be a powerful strategy. It can help predict its efficacy across different genetic backgrounds, anticipate potential resistance mechanisms, and forecast its systemic-level side effect profile, thereby accelerating its path to the clinic and enabling more precise patient selection. plos.orgbohrium.com

Network Analysis and Pathway Modeling

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. explorationpub.combmj.com Its dysregulation is a hallmark of various cancers and other diseases. explorationpub.comfrontiersin.org Network analysis and pathway modeling are indispensable tools for understanding the complex interactions within this pathway and predicting the effects of inhibitors like PI3Kα-IN-6.

By mapping the intricate network of protein-protein interactions and downstream signaling cascades, researchers can elucidate how the inhibition of PI3Kα by PI3Kα-IN-6 perturbs the entire system. For instance, studies on other PI3Kα inhibitors have shown that while the primary effect is the downregulation of AKT phosphorylation, there can be feedback loops and crosstalk with other pathways, such as the MAPK/ERK pathway. thno.org

Computational models can simulate the dynamic behavior of the PI3K pathway in response to PI3Kα-IN-6, helping to identify key nodes that determine cellular fate. These models can integrate various data types, including genomics, proteomics, and metabolomics, to create a comprehensive picture of the inhibitor's impact. For example, pathway analysis can reveal how PI3Kα inhibition affects downstream effectors like S6K and 4EBP1, which are crucial for protein synthesis and cell proliferation. explorationpub.com Such analyses have been instrumental in understanding resistance mechanisms to PI3Kα inhibitors, where pathway reactivation can occur through various mechanisms. aacrjournals.org

Table 1: Key Components of the PI3K/AKT/mTOR Pathway

| Component | Function | Role in Disease |

|---|---|---|

| PI3Kα (p110α) | Catalytic subunit that phosphorylates PIP2 to PIP3. explorationpub.commdpi.com | Frequently mutated and activated in various cancers, driving tumor growth. explorationpub.commdpi.com |

| AKT (Protein Kinase B) | A key downstream effector of PI3K, regulating cell survival and proliferation. jci.org | Hyperactivation promotes cancer progression and resistance to therapy. iiarjournals.org |

| mTOR | A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, regulating cell growth, metabolism, and autophagy. nih.gov | Dysregulation is common in cancer and metabolic diseases. nih.gov |

| PTEN | A tumor suppressor that dephosphorylates PIP3, antagonizing PI3K activity. mdpi.com | Loss of function leads to sustained PI3K pathway activation. mdpi.com |

| RAS | An upstream activator of the PI3K pathway. jci.org | Mutations can lead to constitutive activation of PI3K signaling. thno.org |

Predictive Modeling for Compound Efficacy in Complex Systems

Predictive modeling is becoming increasingly crucial for forecasting the efficacy of targeted therapies like PI3Kα-IN-6 in diverse and complex biological systems. These models leverage preclinical data, biomarker information, and computational algorithms to anticipate how a compound will perform in different genetic contexts and patient populations. nih.gov

For PI3Kα inhibitors, the mutational status of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is a significant predictor of response. iiarjournals.orgnih.gov However, the response can be heterogeneous, suggesting the influence of other genetic and molecular factors. Predictive models aim to integrate these multi-layered data to refine patient stratification. For example, the Cancer Cell Line Encyclopedia has been used to develop models that predict anticancer drug sensitivity based on genomic data. iiarjournals.org

Furthermore, predictive modeling can help in designing effective combination therapies. Since monotherapy with PI3K inhibitors can have limited efficacy due to resistance mechanisms, models can identify synergistic drug combinations. nih.gov For instance, combining PI3Kα inhibitors with CDK4/6 inhibitors has shown synergistic effects in preclinical models of breast and lung cancer. aacrjournals.orgnih.gov These models can simulate the combined effect on signaling pathways and cell viability, guiding the development of more effective treatment strategies.

Emerging Research Areas and Unexplored Applications of PI3Kα-IN-6

While the primary focus of PI3Kα inhibitor research has been on oncology, the ubiquitous nature of the PI3K pathway suggests a broader therapeutic potential. nih.govcrct-inserm.fr Emerging research is exploring the role of PI3Kα in non-cancerous conditions and is also delving deeper into the mechanistic aspects of these inhibitors.

Role in Non-Oncological PI3K-Related Diseases (e.g., inflammation, immunology)

The PI3K signaling pathway is a central regulator of immune cell function, and its dysregulation is implicated in inflammatory and autoimmune diseases. nih.govdoi.org The different isoforms of PI3K have distinct roles in the immune system. While PI3Kδ and PI3Kγ are primarily expressed in leukocytes and are key targets for inflammatory diseases, PI3Kα is ubiquitously expressed and also plays a role in immune regulation and inflammation. nih.gov

Recent studies have highlighted the involvement of PI3Kα in conditions such as:

Inflammation: PI3Kα is critical for airway inflammation and angiogenesis. frontiersin.org The pathway can promote the production of pro-inflammatory cytokines like IL-6. nih.govmedsci.org Therefore, inhibitors like PI3Kα-IN-6 could have therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.gov

Immunology: The PI3K pathway is crucial for the development, differentiation, and function of both B cells and T cells. frontiersin.org PI3Kα signaling is involved in hematopoietic stem cell activation and can influence the tumor microenvironment by modulating immune cells. bmj.comjci.org This immunomodulatory role suggests that PI3Kα inhibitors could be used to treat autoimmune disorders or to enhance antitumor immunity. mdpi.com

Table 2: PI3K Isoforms in the Immune System

| Isoform | Primary Expression | Key Functions in Immunity |

|---|---|---|

| PI3Kα | Ubiquitous | Insulin signaling, angiogenesis, T-cell development, pro-inflammatory cytokine production. nih.gov |

| PI3Kβ | Ubiquitous | Phagocytosis in macrophages and neutrophils. nih.gov |

| PI3Kγ | Leukocytes | Leukocyte migration, mast cell degranulation, T-cell activation. nih.govdoi.org |

| PI3Kδ | Leukocytes | B-cell and T-cell development and function, B-cell receptor signaling. nih.govfrontiersin.org |

Exploration of Off-Target Effects (from a mechanistic research angle)

Understanding the off-target effects of a compound is crucial for both therapeutic development and its use as a research tool. For PI3Kα inhibitors, off-target effects can be due to inhibition of other PI3K isoforms or entirely different kinases. From a mechanistic standpoint, these off-target activities can reveal novel biological functions and signaling connections.

A well-documented on-target, off-tissue effect of PI3Kα inhibition is hyperglycemia, which arises from the crucial role of PI3Kα in insulin signaling. researchgate.netprecisionmedicineonline.com However, some research suggests that off-target inhibition of PI3Kβ might also contribute to this metabolic side effect. precisionmedicineonline.com Studying these effects can provide deeper insights into the specific roles of PI3K isoforms in metabolic homeostasis.

Furthermore, exploring the broader kinome-wide selectivity of PI3Kα-IN-6 can uncover unexpected therapeutic opportunities or potential liabilities. For example, some PI3K inhibitors have been associated with off-target effects like mood disorders and liver toxicity. researchgate.net A thorough mechanistic investigation of these effects can lead to the design of more selective and safer inhibitors.

Development of Novel Research Tools and Probes

Highly selective and potent chemical probes are essential for dissecting the specific functions of individual PI3K isoforms. While several PI3Kα inhibitors exist, many lack the required selectivity at concentrations used in cellular assays. aacrjournals.orgresearchgate.net The development of novel research tools, including more specific inhibitors and probes, is an active area of research.

One promising approach is the development of covalent inhibitors that form a permanent bond with a non-conserved cysteine residue in PI3Kα (Cys862). aacrjournals.orgacs.org This strategy can lead to highly selective and potent probes with a long-lasting inhibitory effect. Such probes would be invaluable for:

Deconvoluting signaling pathways: By specifically and irreversibly blocking PI3Kα, these probes can help to precisely delineate its role in various cellular processes, separating its functions from those of other PI3K isoforms. acs.orgresearchgate.net

Studying drug resistance: Persistent inhibition by covalent probes can help in understanding the mechanisms by which cells bypass PI3Kα signaling to develop resistance. researchgate.net

Validating PI3Kα as a therapeutic target: Highly selective probes can provide a clearer picture of the therapeutic potential and on-target toxicities associated with inhibiting PI3Kα. aacrjournals.org

The development of advanced chemical probes derived from scaffolds like that of PI3Kα-IN-6 will undoubtedly accelerate our understanding of PI3K biology and facilitate the discovery of new therapeutic strategies. researchgate.netrsc.org

Conclusion and Broader Implications for Pi3k Research

Summary of Key Findings on PI3K|A-IN-6 as a Research Compound

This compound represents a significant tool in the ongoing investigation of the PI3K signaling pathway. As a research compound, it is characterized by its high potency and selectivity for the PI3Kα isoform. The development of such selective inhibitors is a key goal in cancer research, as the PI3K pathway is one of the most frequently hyperactivated signaling routes in human cancers. researchgate.net The primary aim of designing isoform-selective inhibitors like this compound is to maximize therapeutic efficacy against cancer cells, particularly those harboring activating mutations in the PIK3CA gene, while minimizing the toxicities associated with broader inhibition of the entire Class I PI3K family. acs.orgnih.govmdpi.com

Detailed enzymatic assays are crucial for characterizing the inhibitory profile of research compounds. These assays typically reveal a compound's potency against the target isoform and its selectivity over other related kinases. For a representative selective inhibitor, the data often demonstrates nanomolar potency against PI3Kα while showing significantly less activity against PI3Kβ, PI3Kγ, and PI3Kδ isoforms. nih.gov This selectivity is critical because each isoform has distinct physiological roles; for instance, PI3Kα is central to insulin (B600854) signaling, while PI3Kδ and PI3Kγ are primarily involved in immune cell function. nih.govnih.gov

Table 1: Representative Inhibitory Profile of a Selective PI3Kα Compound This table illustrates typical selectivity data for a research compound designed to be a selective PI3Kα inhibitor, based on findings for compounds with similar profiles. tandfonline.com

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kα |

| PI3Kα | 15 | - |

| PI3Kβ | 300 | 20-fold |

| PI3Kγ | 560 | 37-fold |

| PI3Kδ | 180 | 12-fold |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In cellular studies, treatment with selective PI3Kα inhibitors typically leads to a reduction in the phosphorylation of downstream effectors like AKT, particularly in cancer cell lines with PIK3CA mutations. mdpi.comnih.gov This inhibition of the signaling cascade results in decreased cell proliferation, cell cycle arrest, and in some cases, the induction of apoptosis. nih.govsemanticscholar.org

Contribution of this compound Research to Understanding PI3K Biology and Signaling

The use of highly selective research compounds like this compound has been instrumental in dissecting the complex biology of the PI3K signaling network. By specifically targeting the p110α catalytic subunit, these inhibitors allow researchers to elucidate its precise contributions to both normal physiology and disease states, independent of the other isoforms. nih.gov

Key contributions from research using such compounds include:

Validating PI3Kα as a Therapeutic Target: Studies with selective inhibitors have provided definitive evidence that inhibiting the p110α isoform is sufficient to suppress the growth of tumors harboring PIK3CA mutations. mdpi.comaacrjournals.org This has validated PI3Kα as a high-value target for drug development.

Uncovering Signaling Dynamics and Feedback Loops: The application of PI3Kα inhibitors has revealed complex feedback mechanisms within cancer cells. For instance, inhibiting the PI3K/AKT pathway can relieve feedback suppression of upstream receptor tyrosine kinases (RTKs), leading to their reactivation and subsequent adaptive resistance. aacrjournals.orgaacrjournals.org This understanding is crucial for designing effective combination therapies.

Elucidating Isoform-Specific Roles: The development of compounds with high selectivity has helped clarify the distinct, non-redundant functions of the different PI3K isoforms. Research has shown that while PI3Kα and PI3Kβ are broadly expressed, PI3Kα plays a more dominant role in growth factor signaling and glucose metabolism. nih.govnih.gov In contrast, PI3Kδ is more critical for B-cell signaling. nih.gov This knowledge helps predict the on-target effects and potential side effects of isoform-specific drugs.

Investigating Resistance Mechanisms: Studying how cancer cells become resistant to selective PI3Kα inhibitors has shed light on the plasticity of oncogenic signaling. Acquired resistance can occur through secondary mutations in PIK3CA that alter the drug-binding pocket or through the activation of parallel escape pathways, such as the MAPK pathway. aacrjournals.orgnih.gov

Future Perspectives and Unaddressed Research Questions in the Field

While significant progress has been made, the study of PI3Kα inhibitors continues to evolve, with several key questions and future directions shaping the research landscape.

Overcoming Acquired Resistance: A primary challenge is the development of therapeutic strategies to overcome acquired resistance. One promising area is the development of allosteric inhibitors that bind to sites other than the highly conserved ATP pocket. nih.gov Such agents may be effective against secondary mutations that confer resistance to traditional ATP-competitive inhibitors. aacrjournals.orgnih.gov Further research is needed to fully characterize the landscape of clinical resistance mechanisms. aacrjournals.org

Developing Mutant-Selective Inhibitors: A major goal is the creation of inhibitors that selectively target mutated forms of PI3Kα over the wild-type enzyme. aacrjournals.orglabiotech.eu This could potentially widen the therapeutic window, allowing for more potent inhibition of the oncogenic driver in cancer cells while sparing the normal function of PI3Kα in healthy tissues, thereby reducing side effects like hyperglycemia. labiotech.euresearchgate.net

Optimizing Combination Therapies: Given the complex signaling networks and adaptive resistance mechanisms, the future of PI3Kα inhibition in cancer therapy likely lies in combination strategies. nih.govnih.gov Preclinical studies have shown synergistic effects when PI3Kα inhibitors are combined with inhibitors of other pathways, such as CDK4/6 or MEK. nih.govaacrjournals.org A key unaddressed question is the optimal scheduling and pairing of these agents to maximize anti-tumor activity and manage overlapping toxicities.

Role in the Tumor Microenvironment: The impact of PI3Kα inhibition on the tumor microenvironment, including immune cells and fibroblasts, is an area of active investigation. aacrjournals.orgnih.gov While PI3Kδ and PI3Kγ are the dominant isoforms in immune cells, PI3Kα signaling also plays a role. nih.gov Understanding how PI3Kα inhibitors modulate anti-tumor immunity could open new avenues for combination with immunotherapies. researchgate.net

The continued development and study of potent and selective research compounds are essential for addressing these questions and advancing the therapeutic potential of targeting the PI3K pathway.

Q & A

Q. What methodologies resolve discrepancies between in silico predictions and in vivo efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.